molecular formula C14H15N5O4 B11699698 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11699698
M. Wt: 317.30 g/mol
InChI Key: SOLVRRQSUCTFOK-OVCLIPMQSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a triazinetrione core linked to a substituted benzylidene moiety via a thioacetohydrazide bridge. Its molecular structure includes a 2-ethoxyphenyl group, which confers distinct electronic and steric properties compared to analogs with hydroxy, chloro, or methoxy substituents. The (E)-configuration of the hydrazone bond is critical for its stability and intermolecular interactions .

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H15N5O4/c1-2-23-11-6-4-3-5-9(11)8-15-18-12(20)7-10-13(21)16-14(22)19-17-10/h3-6,8H,2,7H2,1H3,(H,18,20)(H2,16,19,21,22)/b15-8+

InChI Key

SOLVRRQSUCTFOK-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the triazine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research could explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzylidene moiety significantly influences solubility, crystallinity, and biological activity. Key analogs include:

Compound Substituent Molecular Weight Key Properties Reference
Target Compound 2-Ethoxyphenyl 345.34 g/mol* Moderate lipophilicity, E-configuration -
Analog () 4-Hydroxyphenyl 321.31 g/mol Higher polarity due to -OH group
Analog () 4-Chlorophenyl 367.83 g/mol* Enhanced electron-withdrawing effects
Analog () 3,4,5-Trihydroxyphenyl 318.30 g/mol Extensive hydrogen-bonding capacity

*Calculated based on analogous structures.

  • Hydrogen Bonding : Analogs with hydroxy groups () exhibit stronger intermolecular hydrogen bonds, affecting crystallinity and melting points .

Structural and Crystallographic Insights

  • Dihedral Angles : In , the dihedral angle between aromatic rings is 18.28°, whereas chloro-substituted analogs () show greater planarity due to stronger π-π interactions .

Biological Activity

The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a synthetic derivative of triazine and hydrazone that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on recent studies and findings.

  • Molecular Formula : C14H13N6O5
  • Molecular Weight : 345.29 g/mol
  • SMILES Notation : O=C1NC(NN=C1NC(C(N/N=C/C2=CC(C([O-])=O)=CC=C2)=O)C)=O
  • InChI Key : InChI=1S/C14H14N6O5/c1-7(16-10-12(22)17-14(25)20-18-10)11(21)19-15-6-8-3-2-4-9(5-8)13(23)24/h2-7H,1H3,(H,16,18)(H,19,21)(H,23,24)(H2,17,20,22,25)/p-1/b15-6+

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines. The following sections summarize key findings from recent studies.

Anticancer Activity

Research has shown that derivatives of triazine compounds exhibit significant cytotoxicity against several human cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • Compounds related to triazines have demonstrated IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
    • The compound's structural analogs have been reported to induce apoptosis in these cell lines by increasing the number of apoptotic cells and activating caspases .
  • Mechanism of Action :
    • The mechanism involves the induction of DNA damage in poorly oxygenated tumor cells and the alteration of mitochondrial membrane potential .
    • Morphological changes indicative of apoptosis were observed post-treatment with these compounds .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds similar to this compound may also exhibit other beneficial activities:

  • Metabolic Stability :
    • Selected compounds were tested for metabolic stability in human liver microsomes showing moderate stability which is crucial for therapeutic efficacy .
  • Potential Applications :
    • Beyond anticancer properties, derivatives may have implications in treating metabolic disorders due to their influence on cellular pathways involved in metabolism .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazine derivatives:

StudyFindings
MDPI Study (2016)Reported IC50 values for related compounds against HCT-116 (IC50 = 36 μM), HeLa (IC50 = 34 μM), indicating strong anticancer activity .
Morphological AnalysisSignificant changes in cell morphology were noted after treatment with triazine compounds leading to increased apoptosis .
Metabolic StabilityCompounds showed varying degrees of metabolic stability which is essential for their development as therapeutic agents .

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